2-(Methoxy(methyl)carbamoyl)phenyl acetate
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Overview
Description
2-(Methoxy(methyl)carbamoyl)phenyl acetate is an organic compound with a complex structure that includes both ester and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy(methyl)carbamoyl)phenyl acetate typically involves the esterification of 2-(Methoxy(methyl)carbamoyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxy(methyl)carbamoyl)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aminolysis: Reaction with amines can convert the ester group into an amide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Aminolysis: Primary or secondary amines under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Produces 2-(Methoxy(methyl)carbamoyl)phenol and acetic acid.
Aminolysis: Produces 2-(Methoxy(methyl)carbamoyl)phenyl amide.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
2-(Methoxy(methyl)carbamoyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxy(methyl)carbamoyl)phenyl acetate involves its interaction with various molecular targets. The ester and carbamate groups can undergo hydrolysis, releasing active compounds that can interact with biological targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or drug activation.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy(methyl)carbamoyl)phenol: Similar structure but lacks the acetate group.
Phenyl acetate: Lacks the carbamate group, making it less reactive in certain contexts.
Methyl carbamate: Simpler structure with only the carbamate group.
Uniqueness
2-(Methoxy(methyl)carbamoyl)phenyl acetate is unique due to the presence of both ester and carbamate functional groups, which confer distinct reactivity and potential applications. This dual functionality allows for versatile use in synthesis and research, distinguishing it from simpler analogs.
Properties
IUPAC Name |
[2-[methoxy(methyl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(13)16-10-7-5-4-6-9(10)11(14)12(2)15-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADYHWAKOCNQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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